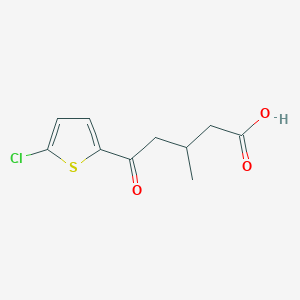5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
CAS No.: 845781-52-4
Cat. No.: VC2425561
Molecular Formula: C10H11ClO3S
Molecular Weight: 246.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 845781-52-4 |
|---|---|
| Molecular Formula | C10H11ClO3S |
| Molecular Weight | 246.71 g/mol |
| IUPAC Name | 5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C10H11ClO3S/c1-6(5-10(13)14)4-7(12)8-2-3-9(11)15-8/h2-3,6H,4-5H2,1H3,(H,13,14) |
| Standard InChI Key | KIXMFCURAYYUCO-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)C1=CC=C(S1)Cl)CC(=O)O |
| Canonical SMILES | CC(CC(=O)C1=CC=C(S1)Cl)CC(=O)O |
Introduction
Chemical Identity and Structure
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid, also known by its IUPAC name 5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid, contains a chlorinated thiophene ring connected to a methyl-substituted pentanoic acid chain through a ketone linkage. This compound belongs to the class of heterocyclic organic compounds containing sulfur and possesses both aromatic and aliphatic characteristics.
The molecular structure consists of several key functional groups working in concert: a thiophene ring with a chlorine substituent, a ketone group connecting the ring to the alkyl chain, a methyl branch on the chain, and a terminal carboxylic acid group. This specific arrangement of atoms contributes to its chemical behavior and potential applications in synthesis pathways .
Physical and Chemical Properties
The compound has a molecular formula of C10H11ClO3S and a molecular weight of 246.71 g/mol. Its basic physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClO3S |
| Molecular Weight | 246.71 g/mol |
| Physical State | Solid (based on similar compounds) |
| Color | Not specified in literature |
| CAS Number | 845781-52-4 |
| PubChem Compound ID | 2757921 |
The molecular structure includes a chlorinated thiophene ring connected to a carboxylic acid moiety via a ketone-containing carbon chain with a methyl branch. This arrangement contributes to its unique chemical properties and potential reactivity patterns in various chemical environments .
Chemical Identifiers and Nomenclature
For research and database purposes, this compound is associated with multiple identifiers, as listed in Table 2.
Table 2: Chemical Identifiers of 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
| Identifier Type | Value |
|---|---|
| CAS Number | 845781-52-4 |
| IUPAC Name | 5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C10H11ClO3S/c1-6(5-10(13)14)4-7(12)8-2-3-9(11)15-8/h2-3,6H,4-5H2,1H3,(H,13,14) |
| Standard InChIKey | KIXMFCURAYYUCO-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)C1=CC=C(S1)Cl)CC(=O)O |
| Canonical SMILES | CC(CC(=O)C1=CC=C(S1)Cl)CC(=O)O |
| PubChem Compound ID | 2757921 |
| MDL Number | MFCD06201679 |
| ChemicalBook Number | CB8348122 |
These identifiers facilitate precise identification of the compound in scientific databases and literature, enabling researchers to access relevant information across different platforms and resources .
Structural Analysis and Related Compounds
The backbone of 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid features a thiophene ring with a chlorine substituent at the 5-position. The thiophene ring is connected to a methylated pentanoic acid chain via a carbonyl group, creating a complex structure with multiple functional sites that could participate in various chemical reactions.
Structural Relatives and Analogs
Several structural analogs exist with similar backbones but different substituents, including:
-
5-(5-Methyl-2-thienyl)-5-oxovaleric acid (CAS: 41042-93-7), which has a methyl group instead of a chlorine on the thiophene ring .
-
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid (CAS: 951894-04-5), featuring a bromine substituent at a different position on the thiophene ring .
-
5-Oxo-5-(2-thienyl)valeric acid (CAS: 22971-62-6), which lacks both the chlorine substituent and the methyl group on the pentanoic acid chain .
These structural relatives share similar reaction patterns and synthetic approaches but may exhibit different physical properties and biological activities due to the variation in substituents. The comparison of these compounds provides valuable insights into structure-activity relationships when evaluating their potential applications .
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid, it's valuable to compare it with structurally related compounds. Table 3 provides a comparative analysis of key properties.
Table 3: Comparative Analysis of 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | CAS Number |
|---|---|---|---|---|
| 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid | C10H11ClO3S | 246.71 | Chlorine at 5-position of thiophene, methyl group on pentanoic acid chain | 845781-52-4 |
| 5-(5-Methyl-2-thienyl)-5-oxovaleric acid | C10H12O3S | 212.27 | Methyl instead of chlorine on thiophene, no methyl on pentanoic acid chain | 41042-93-7 |
| 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid | C10H11BrO3S | 291.16 | Bromine at 3-position instead of chlorine at 5-position | 951894-04-5 |
| 5-Oxo-5-(2-thienyl)valeric acid | C9H10O3S | 198.24 | No halogen substituent, no methyl group | 22971-62-6 |
This comparison highlights how subtle structural modifications can alter the physical properties of these compounds, potentially affecting their reactivity, solubility, and biological activity profiles .
Future Research Directions
The unique structure of 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid suggests several promising avenues for future research:
-
Investigation of its potential as a building block in the synthesis of biologically active compounds
-
Exploration of its reactivity patterns and transformation potential in various chemical environments
-
Development of more efficient synthetic routes to this compound and its derivatives
-
Structure-activity relationship studies comparing its properties with those of related compounds
-
Evaluation of potential applications in materials science, particularly in areas leveraging the electronic properties of thiophene-based structures
These research directions could expand our understanding of this compound's utility and potentially uncover novel applications in various scientific and industrial fields .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume